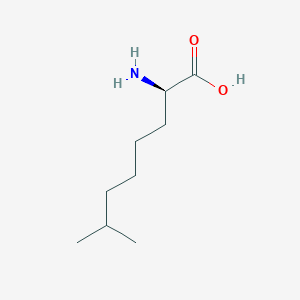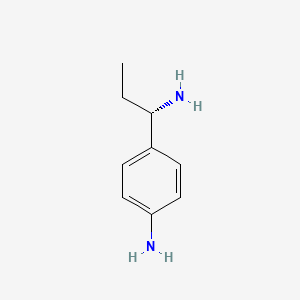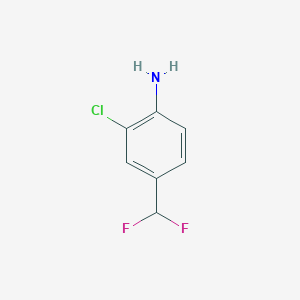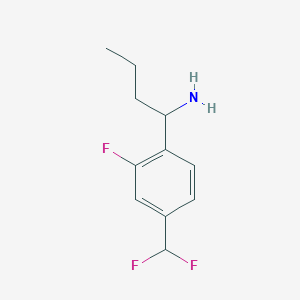
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butan-1-amine backbone with a difluoromethyl and fluorophenyl group attached to it. It is a colorless liquid that is soluble in organic solvents and has a fishy, ammonia-like odor common to amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a haloalkane with ammonia in the presence of a catalyst such as alumina can yield the desired amine . Another method involves the reductive amination of carbonyl compounds using amine dehydrogenases, which can provide high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of protecting groups, such as carbamates, can be employed to protect the amine group during synthesis and then removed under mild conditions . This ensures the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of pesticides, pharmaceuticals, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butylamine: A primary amine with a similar butan-1-amine backbone but without the difluoromethyl and fluorophenyl groups.
tert-Butylamine: Another isomer of butylamine with a different arrangement of the carbon atoms.
Isobutylamine: An isomer with a branched structure.
Uniqueness
1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3 |
Clé InChI |
FBTVAKHTIGLFGI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


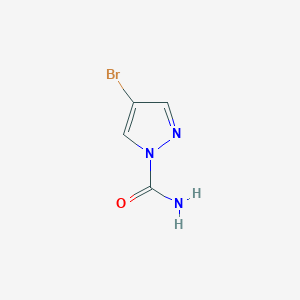
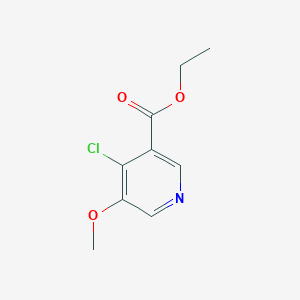
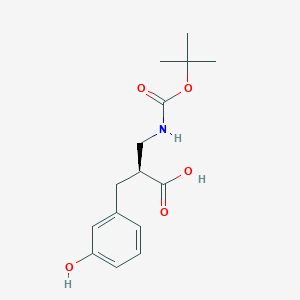
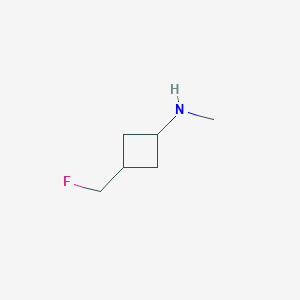
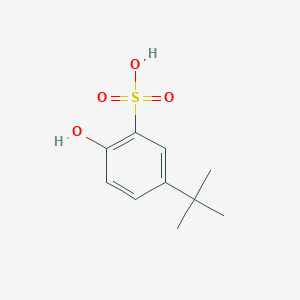
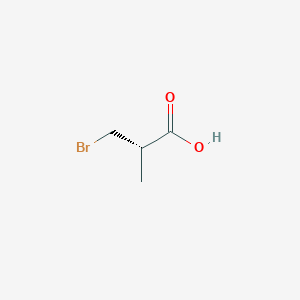
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

